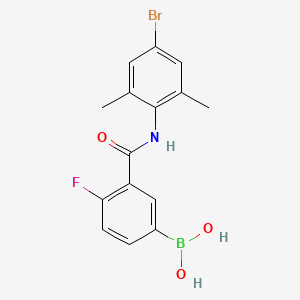
2-(Cyclopentyloxy) acetohydrazide
概要
説明
科学的研究の応用
Corrosion Inhibition for Mild Steel
2-(Cyclopentyloxy) acetohydrazide: derivatives have been studied as novel inhibitors for mild steel corrosion. The research indicates that organic nanoparticles (ONPs) derived from these compounds can significantly protect mild steel in corrosive environments, such as those involving hydrochloric acid (HCl). The inhibition efficiency of these ONPs increases with concentration, showcasing their potential in industrial applications like cooling water systems, pipes, and oil production units .
Antibacterial and Antifungal Activities
Derivatives of 2-(Cyclopentyloxy) acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as novel treatments for infectious diseases. The research suggests that these derivatives can serve as DNA gyrase inhibitors, which is a crucial enzyme for bacterial DNA replication .
Potential BioA Inhibitors
In the quest for new therapeutic agents, 2-(Cyclopentyloxy) acetohydrazide derivatives have been identified as potential inhibitors of BioA. This enzyme plays a vital role in the biosynthesis of biotin, a critical coenzyme for carboxylase enzymes. Inhibiting BioA could lead to new treatments for bacterial infections, as it would disrupt the bacteria’s ability to synthesize this essential nutrient .
Anticorrosive Nanomaterials
The application of 2-(Cyclopentyloxy) acetohydrazide in the development of anticorrosive nanomaterials is a promising field. The research has demonstrated that these compounds can form nanoparticles that exhibit excellent anticorrosive properties. These nanomaterials could be applied to protect various metals and alloys in harsh industrial conditions .
Antimicrobial Drug Development
The antimicrobial properties of 2-(Cyclopentyloxy) acetohydrazide derivatives make them candidates for the development of new antimicrobial drugs. Their ability to inhibit bacterial and fungal growth could lead to the creation of medications that are effective against resistant strains of microorganisms .
Industrial Coatings
Due to their protective properties against corrosion, 2-(Cyclopentyloxy) acetohydrazide derivatives could be used in the formulation of industrial coatings. These coatings would enhance the durability and lifespan of metal structures, particularly in environments prone to corrosion .
Research on Metal Surface Treatments
The interaction of 2-(Cyclopentyloxy) acetohydrazide derivatives with metal surfaces is an area of ongoing research. Understanding how these compounds adhere to and protect metal surfaces can lead to improved methods for treating metals used in construction, manufacturing, and other industrial processes .
Exploration of Novel Chemical Pathways
Finally, the study of 2-(Cyclopentyloxy) acetohydrazide and its derivatives can lead to the discovery of novel chemical pathways. These pathways could have implications in various fields of chemistry and materials science, potentially leading to the development of new synthetic methods and materials .
将来の方向性
While specific future directions for 2-(Cyclopentyloxy)acetohydrazide are not mentioned in the search results, the field of theoretical and computational chemistry, which includes the study of such compounds, is advancing rapidly due to improvements in high-performance computational facilities and artificial intelligence approaches . This progress is expected to lead to new insights into the properties and potential applications of a wide range of chemical compounds.
特性
IUPAC Name |
2-cyclopentyloxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDVFBWAIISAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy) acetohydrazide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

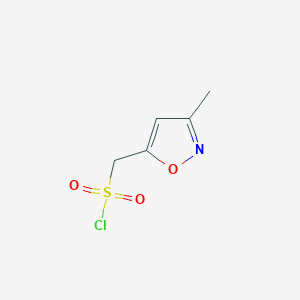
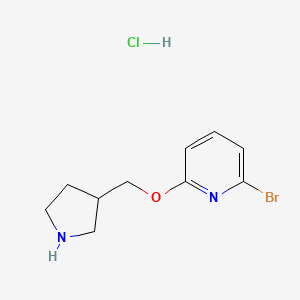
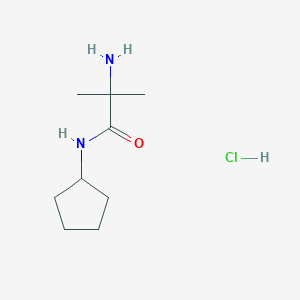

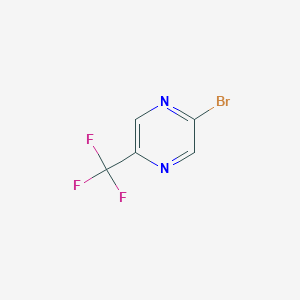



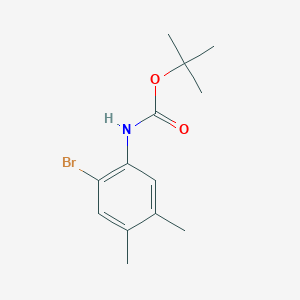
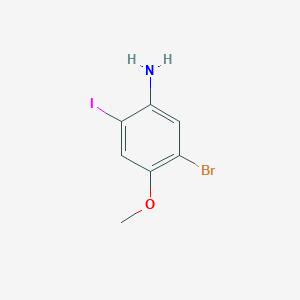
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
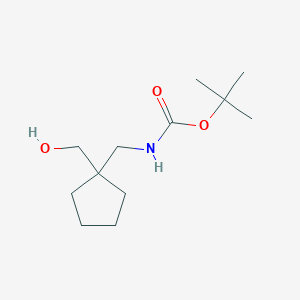
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)
